![molecular formula C9H6FN5 B4426490 [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4426490.png)
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile
Overview
Description
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile is a chemical compound that features a tetrazole ring substituted with a 2-fluorophenyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile typically involves the cycloaddition reaction between a nitrile and an azide. One common method is the [2+3] cycloaddition of 2-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tetrazole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Substituted phenyl-tetrazole derivatives.
Reduction: [5-(2-fluorophenyl)-2H-tetrazol-2-yl]ethylamine.
Oxidation: Oxidized tetrazole derivatives.
Scientific Research Applications
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It acts as a potassium-competitive inhibitor of the gastric H+,K±ATPase, making it a potential candidate for the treatment of gastric ulcers.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by binding to the potassium-binding site of the gastric H+,K±ATPase enzyme, thereby inhibiting its activity. This inhibition prevents the exchange of potassium ions, which is crucial for the enzyme’s function in gastric acid secretion.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetonitrile: Similar structure but lacks the tetrazole ring.
4-Fluorophenylacetonitrile: Similar structure but with the fluorine atom in a different position.
Tetrazole Derivatives: Compounds with a tetrazole ring but different substituents.
Uniqueness
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile is unique due to the presence of both the 2-fluorophenyl group and the tetrazole ring, which confer specific chemical and biological properties. Its ability to inhibit the gastric H+,K±ATPase distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN5/c10-8-4-2-1-3-7(8)9-12-14-15(13-9)6-5-11/h1-4H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKHTRZDWVBHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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